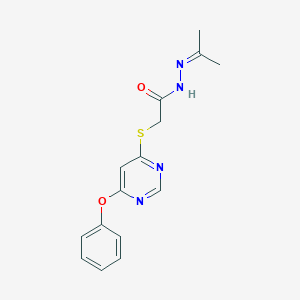![molecular formula C12H13N3 B160058 2-苯基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪 CAS No. 126052-29-7](/img/structure/B160058.png)
2-苯基-5,6,7,8-四氢咪唑并[1,2-a]哒嗪
概述
描述
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C12H13N3 It is characterized by a fused ring system consisting of an imidazole ring and a pyrazine ring, with a phenyl group attached to the second carbon of the imidazole ring
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a ligand in biochemical assays and as a probe for studying enzyme activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
安全和危害
未来方向
作用机制
Target of Action
It has been found to exhibit significant anticancer activities , suggesting that it may target proteins or enzymes involved in cell proliferation and survival.
Mode of Action
Molecular docking studies of similar compounds have shown strong binding with some kinases , which are key regulators of cell growth and metabolism. This suggests that 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine may inhibit these kinases, thereby disrupting the signaling pathways that promote cancer cell growth and survival.
Result of Action
The molecular and cellular effects of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine’s action are likely related to its anticancer activity. It has been found to exhibit excellent activities against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM . This suggests that the compound effectively inhibits cancer cell growth and induces cell death.
生化分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenylimidazole with 1,2-diaminopropane under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions often include heating the mixture to reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
While specific industrial production methods for 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the imidazole ring.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: N-oxides of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine.
Reduction: Reduced forms of the imidazole ring.
Substitution: Nitro or halogenated derivatives of the phenyl group.
相似化合物的比较
Similar Compounds
2-Phenylimidazo[1,2-a]pyrazine: Lacks the tetrahydro component, making it less flexible in its interactions.
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: Lacks the phenyl group, which may reduce its efficacy in certain applications.
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine: Similar structure but with a pyridazine ring, showing different biological activities.
Uniqueness
2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of both a phenyl group and a tetrahydro component. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
IUPAC Name |
2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)11-9-15-7-6-13-8-12(15)14-11/h1-5,9,13H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCGDURSSXFSLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(N=C2CN1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563349 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126052-29-7 | |
| Record name | 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20563349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main takeaway from this research about 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives?
A: The research suggests that specific derivatives of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, namely 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-methylphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine and 7-(2-amino-1-oxo-3-thiopropyl)-8-(cyclohexylmethyl)-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, show promise as potential inhibitors of heterotrimeric G protein signal transduction. [] The study proposes that combining these inhibitors with other cytostatic agents could lead to enhanced effectiveness in cancer treatment. []
Q2: How does inhibiting heterotrimeric G protein signaling relate to cancer treatment?
A: While the abstract doesn't delve into specific mechanisms, it highlights that heterotrimeric G proteins play a role in signal transduction pathways within cells. [] Dysregulation of these pathways is often implicated in the development and progression of cancer. By inhibiting these proteins, the researchers aim to disrupt the aberrant signaling contributing to cancer cell growth and survival.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

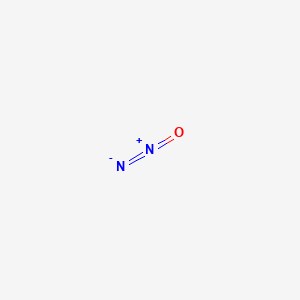



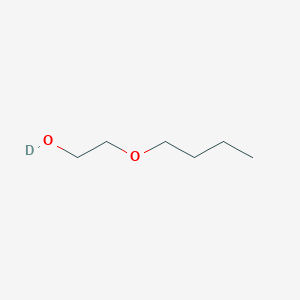

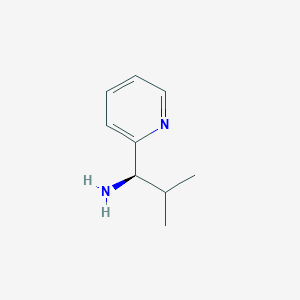
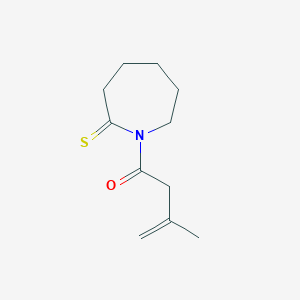


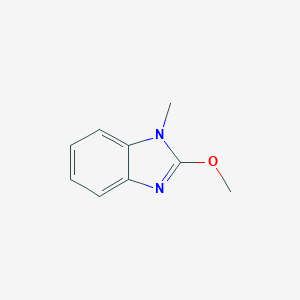
![2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE](/img/structure/B160003.png)
